[(Pentafluorophenyl)ethynyl](tricyclohexylphosphine)gold
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Overview
Description
(Pentafluorophenyl)ethynylgold is a gold complex with the molecular formula C26H33AuF5P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)ethynylgold typically involves the reaction of tricyclohexylphosphine with a gold precursor, such as gold chloride, in the presence of pentafluorophenylacetylene. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(Pentafluorophenyl)ethynylgold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: Reduction reactions can convert the gold complex back to its elemental form or other lower oxidation states.
Substitution: The tricyclohexylphosphine ligand can be substituted with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold oxides, while substitution reactions can produce a variety of gold-ligand complexes .
Scientific Research Applications
(Pentafluorophenyl)ethynylgold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cycloaddition reactions.
Medicine: Research is ongoing to explore its use in cancer treatment and other medical applications.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism by which (Pentafluorophenyl)ethynylgold exerts its effects involves interactions with molecular targets and pathways. The gold center can interact with various biological molecules, leading to changes in their structure and function. The compound’s photophysical properties also play a role in its applications in bioimaging and therapy .
Comparison with Similar Compounds
Similar Compounds
Gold(I) complexes with ethynyl-substituted phenanthrolines: These compounds share similar structural features and photophysical properties.
Gold(I) tricyclohexylphosphine complexes with ethynylbenzene: These compounds exhibit similar reactivity and applications in materials science.
Uniqueness
(Pentafluorophenyl)ethynylgold is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic and photophysical applications .
Properties
Molecular Formula |
C26H33AuF5P |
---|---|
Molecular Weight |
668.5 g/mol |
IUPAC Name |
1-ethynyl-2,3,4,5,6-pentafluorobenzene;gold(1+);tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C8F5.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4(9)6(11)8(13)7(12)5(3)10;/h16-18H,1-15H2;;/q;-1;+1 |
InChI Key |
VAKDSLBSTVWHRL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Au+] |
Origin of Product |
United States |
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